

# Common errors in aminoglycoside susceptibility testing and how to avoid them

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## Technical Support Center: Aminoglycoside Susceptibility Testing

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common errors in aminoglycoside susceptibility testing.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** Why are my aminoglycoside MICs higher than expected for *Pseudomonas aeruginosa*?

**A1:** Elevated Minimum Inhibitory Concentrations (MICs) for *P. aeruginosa* in aminoglycoside susceptibility testing can often be traced back to the testing medium's composition. Specifically, the concentration of divalent cations, such as calcium ( $Ca^{2+}$ ) and magnesium ( $Mg^{2+}$ ), plays a critical role.

- **Cause:** Aminoglycosides are polycationic molecules. Divalent cations in the Mueller-Hinton Agar (MHA) or Broth (MHB) can compete with the aminoglycoside for binding sites on the bacterial cell surface.<sup>[1]</sup> This competition inhibits the uptake of the antibiotic into the bacterial cell, leading to apparently higher resistance.<sup>[1]</sup> The minimal inhibitory concentration of

gentamicin for *P. aeruginosa* increases as the concentration of calcium or magnesium in the media increases.[\[1\]](#)

- Solution:

- Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA) for all aminoglycoside susceptibility testing.
- Verify that the cation concentrations in your media lots fall within the ranges recommended by the Clinical and Laboratory Standards Institute (CLSI).
- If preparing your own media, perform quality control to confirm the final cation concentrations.

Q2: My disk diffusion zones for aminoglycosides are consistently too small, even for quality control strains. What's wrong?

A2: Consistently small zone diameters in disk diffusion tests for aminoglycosides, especially with QC strains, point towards several potential issues with testing conditions and materials.

- Potential Causes & Solutions:

- Incorrect Media pH: Aminoglycoside activity is significantly diminished at a low pH.[\[2\]](#) The acceptable pH range for Mueller-Hinton Agar is 7.2 to 7.4. A pH below this range will decrease the potency of the aminoglycoside, resulting in smaller zones of inhibition.[\[3\]](#)[\[4\]](#) Always check the pH of your MHA before use.
- Improper Agar Depth: The depth of the agar in the petri dish should be uniform and at the CLSI-recommended height of 4 mm. Agar that is too deep can slow the diffusion of the antibiotic, leading to smaller zones.
- Inoculum Density: An overly dense inoculum can overwhelm the antibiotic, resulting in reduced zone sizes. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[\[5\]](#)
- Antibiotic Disk Storage: Aminoglycoside disks must be stored under proper conditions (typically frozen or refrigerated with a desiccant) to maintain their potency. Expired or

improperly stored disks can lead to smaller zones.

Q3: I'm seeing a discrepancy in aminoglycoside susceptibility results between my automated system (e.g., Vitek 2) and a manual method like broth microdilution. Which result should I trust?

A3: Discrepancies between automated systems and manual reference methods are a known issue, particularly with certain organism-drug combinations. For aminoglycosides, automated systems have been reported to produce erroneous results.

- Known Issue: Studies have shown that automated systems, such as the Vitek 2, can incorrectly report susceptible results for amikacin against *Acinetobacter baumannii-calcoaceticus* complex isolates that are actually resistant—a "very major error".[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Recommendation:
  - The manual method, such as broth microdilution performed according to CLSI or EUCAST guidelines, is considered the gold standard and should be trusted in cases of discrepancy.[\[9\]](#)
  - It is often recommended to confirm unexpected susceptible results from automated systems with a manual reference method, especially for critical isolates or in outbreak investigations.[\[6\]](#)

Q4: Why are aminoglycosides not recommended for treating anaerobic infections?

A4: The mechanism by which aminoglycosides enter bacterial cells is an oxygen-dependent process.[\[10\]](#) Anaerobic bacteria, which thrive in oxygen-deprived environments, lack the necessary electron transport chain to facilitate the uptake of aminoglycosides across their cell membrane.[\[11\]](#) Consequently, the antibiotic cannot reach its ribosomal target to inhibit protein synthesis, rendering it ineffective.[\[11\]](#)

## Data Summary: Key Parameters

The following tables summarize critical quantitative data for accurate aminoglycoside susceptibility testing.

Table 1: Influence of pH on Amikacin MIC against *Escherichia coli*

pH	Average MIC ( $\mu\text{g/mL}$ )	Fold Increase from pH 7.2
7.2	4.8 +/- 0.7	-
6.0	40.0 +/- 8.2	~8.3x

Data adapted from a study on *E. coli* isolates under aerobic conditions.[\[3\]](#)

Table 2: CLSI M100-Ed33 Updated Aminoglycoside Breakpoints (2023) for Enterobacterales

Aminoglycoside	MIC ( $\mu\text{g/mL}$ ) - Susceptible	MIC ( $\mu\text{g/mL}$ ) - Intermediate	MIC ( $\mu\text{g/mL}$ ) - Resistant
Amikacin	$\leq 4$	8	$\geq 16$
Gentamicin	$\leq 2$	4	$\geq 8$
Tobramycin	$\leq 2$	4	$\geq 8$

These breakpoints were established using a bacteriostasis endpoint and are primarily intended for urinary tract infections when used as monotherapy.[\[11\]](#)[\[12\]](#)

Table 3: Acceptable Quality Control Ranges for *E. coli* ATCC® 25922\*

Antimicrobial Agent	Disk Content	Zone Diameter (mm)	MIC ( $\mu\text{g/mL}$ )
Amikacin	30 $\mu\text{g}$	19 - 26	0.5 - 4
Gentamicin	10 $\mu\text{g}$	19 - 26	0.25 - 2
Tobramycin	10 $\mu\text{g}$	19 - 29	0.25 - 1

Ranges are based on CLSI M100 standards. Laboratories must ensure their QC results fall within these ranges.

## Experimental Protocols

### Protocol 1: Broth Microdilution (BMD) MIC Testing

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides using the broth microdilution method, following CLSI guidelines.

- Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use commercially available CAMHB or prepare in-house and adjust the final concentration of  $\text{Ca}^{2+}$  to 20-25 mg/L and  $\text{Mg}^{2+}$  to 10-12.5 mg/L. Verify the pH is between 7.2 and 7.4.
- Prepare Antibiotic Stock Solutions: Reconstitute aminoglycoside powder according to the manufacturer's instructions to create a high-concentration stock solution.
- Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the aminoglycoside stock solution in CAMHB to achieve the desired final concentration range.
- Standardize Inoculum: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately  $1.5 \times 10^8 \text{ CFU/mL}$ ).<sup>[5]</sup>
- Inoculate Plate: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately  $5 \times 10^5 \text{ CFU/mL}$ . Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.
- Read Results: The MIC is the lowest concentration of the aminoglycoside that completely inhibits visible bacterial growth.

### Protocol 2: Kirby-Bauer Disk Diffusion Testing

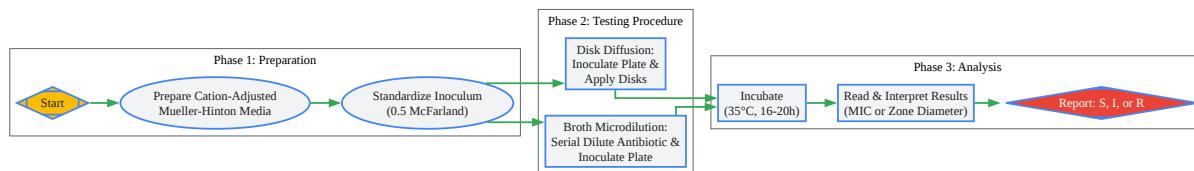
This protocol describes the standardized disk diffusion method for assessing aminoglycoside susceptibility.

- Prepare Mueller-Hinton Agar (MHA) Plates: Pour molten MHA into petri dishes to a uniform depth of 4 mm. The pH of the agar should be between 7.2 and 7.4.
- Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the

entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

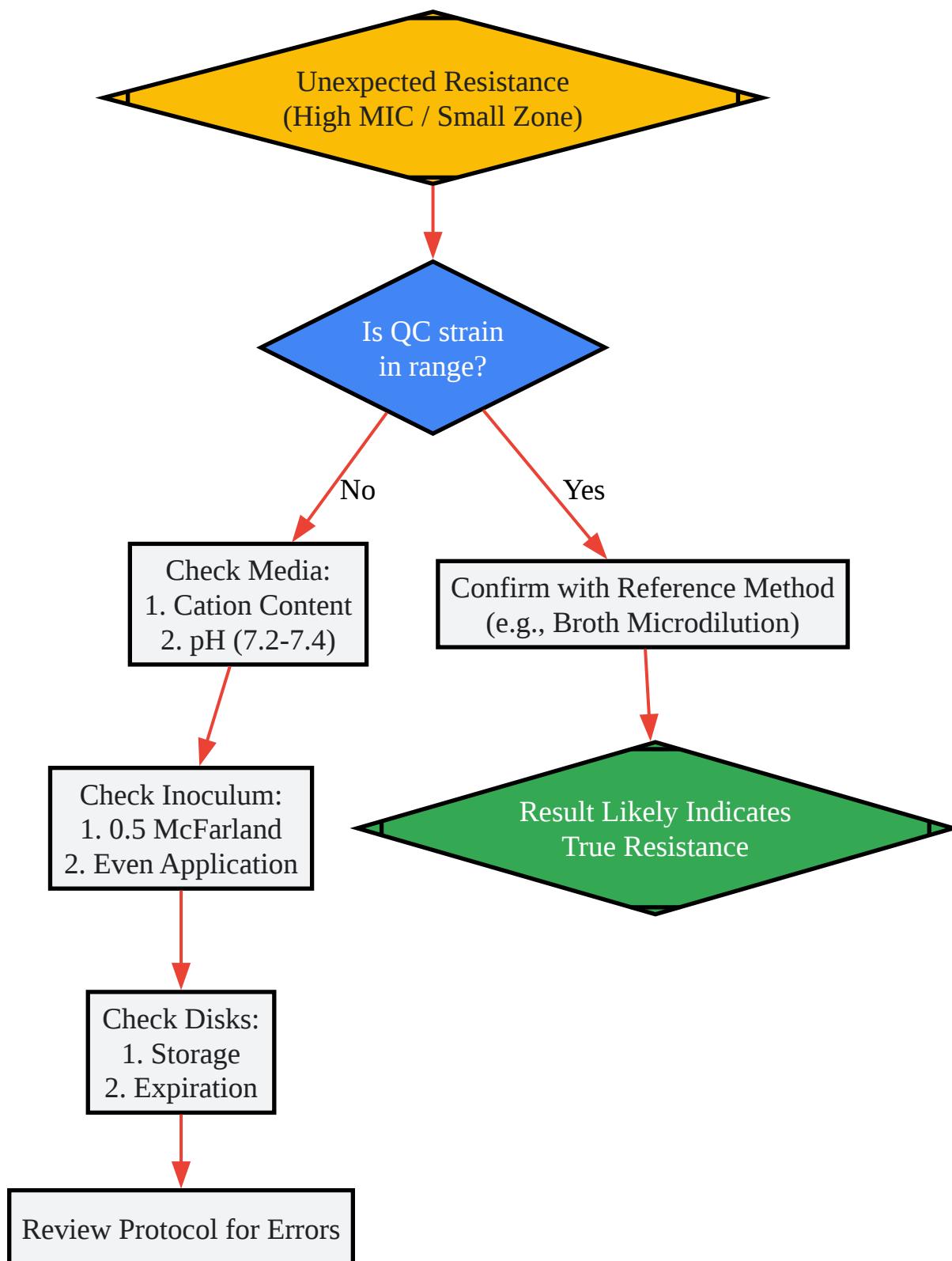
- **Apply Antibiotic Disks:** Using sterile forceps, place the aminoglycoside disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
- **Incubation:** Within 15 minutes of disk application, invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- **Measure Zones of Inhibition:** Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.
- **Interpret Results:** Compare the measured zone diameters to the established breakpoints from CLSI or EUCAST to determine if the isolate is susceptible, intermediate, or resistant.

## Visual Guides



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Caption: General workflow for aminoglycoside susceptibility testing.

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Caption: Troubleshooting logic for unexpected resistance results.

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